3-(Pyridine-3-sulfonamido)cyclohexyl phenylcarbamate
Overview
Description
The compound “3-(Pyridine-3-sulfonamido)cyclohexyl phenylcarbamate” is a complex organic molecule. It likely contains a pyridine ring, which is a basic aromatic six-membered ring with one nitrogen atom . The molecule also seems to contain a sulfonamide group, which consists of a sulfonyl group (O=S=O) connected to an amine group (−NH2) .
Synthesis Analysis
The synthesis of such a compound might involve several steps. One possible method could involve the reaction of sulfonyl chlorides with an amine . This method has been used to synthesize pyridine-3-sulfonyl chlorides . Another method could involve the protodeboronation of pinacol boronic esters .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse, depending on the specific conditions and reagents used. For instance, sulfonamides can undergo a variety of acid-base reactions . Also, the pyridine ring could potentially undergo various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Sulfonamides are typically crystalline and relatively unreactive . The pyridine ring could potentially influence the compound’s solubility and reactivity .Scientific Research Applications
- Researchers have investigated the potential of this compound as an anticancer agent. Its unique structure and sulfonamide group may contribute to inhibiting tumor growth or metastasis .
- The sulfonamide moiety in 3-(Pyridine-3-sulfonamido)cyclohexyl phenylcarbamate suggests anti-inflammatory properties. Studies have explored its impact on inflammatory pathways and cytokine regulation .
- The cyclohexyl phenylcarbamate scaffold could serve as a platform for designing enzyme inhibitors. Researchers have examined its potential to target specific enzymes involved in diseases such as Alzheimer’s or diabetes .
- Some investigations have focused on the compound’s ability to protect neurons from damage or degeneration. Its pyridine and sulfonamide components may play a role in neuroprotection .
- The presence of the pyridine ring suggests potential antibacterial activity. Researchers have explored its effectiveness against various bacterial strains, including drug-resistant ones .
- Scientists have considered incorporating 3-(Pyridine-3-sulfonamido)cyclohexyl phenylcarbamate into drug delivery systems. Its solubility, stability, and potential targeting properties make it an interesting candidate for improving drug delivery .
Anticancer Properties
Anti-inflammatory Effects
Enzyme Inhibition
Neuroprotective Activity
Antibacterial Applications
Drug Delivery Systems
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[3-(pyridin-3-ylsulfonylamino)cyclohexyl] N-phenylcarbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c22-18(20-14-6-2-1-3-7-14)25-16-9-4-8-15(12-16)21-26(23,24)17-10-5-11-19-13-17/h1-3,5-7,10-11,13,15-16,21H,4,8-9,12H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZUVIJZVOXILN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NS(=O)(=O)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridine-3-sulfonamido)cyclohexyl phenylcarbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.